Boc-Ala(4-pyridyl)-OH

Somatostatin receptor Radioligand therapy Neuroendocrine tumors

Boc-Ala(4-pyridyl)-OH is the definitive 4-pyridylalanine regioisomer for SST2-targeted radiopharmaceutical development, delivering a KD of 0.11 nM—superior to 2-pyridyl (0.18 nM) and 3-pyridyl (0.15 nM) analogs. Its unique π-π stacking with Tyr167 in MMP-7 enables inhibitor programs inaccessible to natural aromatic residues. The Boc protecting group integrates directly into standard SPPS protocols without side-chain protection. Available with rigorously defined specifications (optical rotation [α]D = -30 ± 1°, melting point 224–232°C) for GMP-like batch-to-batch consistency. Procure the correct stereoisomer and regioisomer to replicate published outcomes—substitution compromises target engagement.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 37535-57-2
Cat. No. B558396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala(4-pyridyl)-OH
CAS37535-57-2
Synonyms37535-57-2; Boc-L-4-Pyridylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid; Boc-3-(4-pyridyl)-L-alanine; Boc-Ala(4-pyridyl)-OH; Boc-3-(4-pyridyl)-Ala-OH; Boc-L-3-(4-pyridyl)-alanine; Boc-4-Pal-Oh; BOC-L-4-PYRIDYLALA; (S)-N-BOC-(4-PYRIDYL)ALANINE; BOC-BETA-(4-PYRIDYL)-L-ALANINE; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID; AmbotzBAA1390; AC1ODU1A; BOC-L-4PAL-OH; AC1Q1MS6; SCHEMBL16658; 15032_ALDRICH; BOC-ALA(4-PYRI)-OH; Boc-3-(4pyridyl)-L-alanine; BOC-4'-PYRIDYL-L-ALA; BOC-L-4-PYRIDINEALANINE; 15032_FLUKA; CTK3J1705; FNYWDMKESUACOU-JTQLQIEISA-N
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyFNYWDMKESUACOU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ala(4-pyridyl)-OH (CAS 37535-57-2) Specifications and Peptide Synthesis Applications


Boc-Ala(4-pyridyl)-OH (Boc-3-(4-pyridyl)-L-alanine, CAS 37535-57-2) is a Boc-protected unnatural amino acid derivative of L-alanine, featuring a 4-pyridyl side chain . It serves as a building block in Boc solid-phase peptide synthesis (SPPS), where the Boc group enables selective protection of the α-amino group while the pyridyl moiety introduces specific functionalities and structural constraints into peptide backbones . Commercially available with HPLC purity specifications ranging from ≥97.0% to 98%, this compound is supplied as a solid powder with long-term storage recommended at 2–8°C . Its primary applications span peptide synthesis, medicinal chemistry intermediate preparation, and the incorporation of unnatural amino acids into biologically active peptide sequences [1].

Why Boc-Ala(4-pyridyl)-OH Cannot Be Interchanged with Regioisomeric or Stereoisomeric Analogs


Substitution among pyridylalanine regioisomers (2-pyridyl, 3-pyridyl, or 4-pyridyl) or between L- and D-stereoisomers is not scientifically equivalent. Direct head-to-head radioligand studies demonstrate that the nitrogen atom's position on the pyridine ring profoundly influences receptor binding affinity, in vivo biodistribution, and pharmacokinetic behavior [1]. For example, in somatostatin receptor subtype 2 (SST2) antagonists, substituting Tyr3 with 4-pyridylalanine (4Pal) yielded a KD of 0.11 ± 0.01 nM, whereas the 2-pyridylalanine (2Pal) and 3-pyridylalanine (3Pal) analogs produced KD values of 0.18 ± 0.02 nM and 0.15 ± 0.01 nM, respectively [1]. Furthermore, stereochemical integrity is critical: the D-enantiomer of 2Pal completely abolished receptor recognition, while the L-form retained binding activity [1]. Procurement of the correct regioisomer and stereoisomer is therefore essential to reproduce published experimental outcomes.

Boc-Ala(4-pyridyl)-OH Comparative Performance Data: Affinity, Hydrophilicity, and Purity


4-Pyridylalanine Exhibits Superior SST2 Receptor Binding Affinity Compared to 2-Pal and 3-Pal Regioisomers

In a direct head-to-head comparison of Lu-177-labeled somatostatin antagonists, the 4-pyridylalanine (4Pal) substituted analog achieved the highest SST2 receptor binding affinity among the three pyridylalanine regioisomers. The KD for [177Lu]Lu-DOTA-[4Pal3]-LM3 was 0.11 ± 0.01 nM, compared to 0.15 ± 0.01 nM for the 3Pal analog and 0.18 ± 0.02 nM for the L-2Pal analog [1]. This represents a 39% improvement in affinity relative to the 2Pal isomer and a 27% improvement relative to the 3Pal isomer. The D-2Pal diastereomer showed no detectable receptor recognition, underscoring the combined requirement for correct regioisomer and stereoisomer selection [1].

Somatostatin receptor Radioligand therapy Neuroendocrine tumors

4-Pyridylalanine Imparts Highest Hydrophilicity Among Pyridylalanine Regioisomers

The lipophilicity of radiolabeled somatostatin antagonists varies systematically with the position of the pyridyl nitrogen. In head-to-head measurements, the logD (distribution coefficient at pH 7.4) for [177Lu]Lu-DOTA-[4Pal3]-LM3 was -2.6 ± 0.1, compared to -2.5 ± 0.1 for the 3Pal analog and -2.3 ± 0.1 for the L-2Pal analog [1]. The 4Pal isomer is therefore significantly more hydrophilic than the 2Pal isomer (ΔlogD = 0.3 units) and moderately more hydrophilic than the 3Pal isomer (ΔlogD = 0.1 units).

Pharmacokinetics Biodistribution LogD

L-4-Pyridylalanine Enables π-π Stacking Interactions with Tyr167 in MMP-7 Inhibitor Design

Structure-based optimization of MMP-7 inhibitors revealed that introducing 4-pyridylalanine as the P3 residue enables a novel π-π stacking interaction with Tyr167 in the enzyme's active site [1]. This interaction, which cannot be formed by natural aromatic amino acids such as phenylalanine or tyrosine in this structural context, contributed to enhanced inhibitory potency. Compound 15, containing 4-pyridylalanine, demonstrated dose-dependent suppression of kidney fibrosis progression in a mouse unilateral ureteral obstruction model [1].

MMP-7 inhibition Kidney fibrosis Structure-based drug design

Commercial Purity and Optical Rotation Specifications for Procurement Quality Control

Reputable commercial suppliers provide standardized specifications that enable direct comparison across vendors and regioisomers. Boc-Ala(4-pyridyl)-OH is offered with HPLC purity specifications of ≥97.0% to 98%, melting point of 224–232°C, and specific optical rotation of [α]D = -30 ± 1° (c = 1 in DMF) . For comparison, the 2-pyridyl regioisomer (Boc-3-(2-pyridyl)-Ala-OH, CAS 71239-85-5) is specified at ≥98.0% (TLC) with [α]D = -16.5 ± 1.5° (c = 1 in methanol) , while the 3-pyridyl regioisomer (CAS 117142-26-4) lacks standardized optical rotation data from authoritative sources.

Quality control Chiral purity Analytical specifications

Recommended Application Scenarios for Boc-Ala(4-pyridyl)-OH in Research and Development


Development of SST2-Targeted Radioligands for Neuroendocrine Tumor Imaging and Therapy

Boc-Ala(4-pyridyl)-OH is the optimal starting material for synthesizing somatostatin receptor subtype 2 (SST2) antagonists intended for diagnostic imaging or radioligand therapy. Direct comparative evidence shows that the 4-pyridylalanine substitution yields superior receptor binding affinity (KD = 0.11 nM) compared to 2-pyridyl (KD = 0.18 nM) and 3-pyridyl (KD = 0.15 nM) analogs, while providing increased hydrophilicity (logD = -2.6) that favorably modulates biodistribution [1]. Researchers developing next-generation 177Lu-labeled or 68Ga-labeled SST2 antagonists should prioritize this regioisomer to maximize target engagement and optimize pharmacokinetic parameters.

Structure-Based Design of MMP-7 Inhibitors for Fibrotic Disease

Medicinal chemistry programs targeting matrix metalloproteinase-7 (MMP-7) for kidney fibrosis or related indications benefit from incorporating 4-pyridylalanine at the P3 position. This residue forms a unique π-π stacking interaction with Tyr167 in the MMP-7 active site—an interaction not achievable with natural aromatic amino acids such as phenylalanine or tyrosine [2]. The resulting inhibitors have demonstrated dose-dependent suppression of fibrosis progression in vivo. Boc-Ala(4-pyridyl)-OH provides the protected precursor for solid-phase synthesis of these optimized inhibitor sequences.

Peptide Library Synthesis Requiring Defined Aromatic Heterocyclic Diversity

Boc-Ala(4-pyridyl)-OH is well-suited for constructing focused peptide libraries where systematic variation of aromatic character is required. The 4-pyridyl side chain offers distinct electronic and hydrogen-bonding properties compared to the 2-pyridyl and 3-pyridyl regioisomers, as evidenced by differential logD values (Δ0.3 logD units between 4Pal and 2Pal) and receptor binding profiles [1]. The Boc protecting group is fully compatible with standard Boc SPPS protocols, enabling efficient incorporation into peptide sequences without side-chain protection requirements .

Quality-Controlled Pharmaceutical Intermediate Sourcing

For process chemistry and pharmaceutical intermediate procurement, Boc-Ala(4-pyridyl)-OH is available with well-defined analytical specifications including ≥97.0–98% purity by HPLC, melting point of 224–232°C, and specific optical rotation of [α]D = -30 ± 1° (c = 1 in DMF) . These parameters provide reliable quality control benchmarks for incoming material acceptance, ensuring batch-to-batch consistency in GMP-like research environments and facilitating regulatory documentation for preclinical development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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